3-Ethyl-1H-pyrazole-4-carbaldehyde 3-Ethyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 154926-98-4
VCID: VC21095300
InChI: InChI=1S/C6H8N2O/c1-2-6-5(4-9)3-7-8-6/h3-4H,2H2,1H3,(H,7,8)
SMILES: CCC1=C(C=NN1)C=O
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol

3-Ethyl-1H-pyrazole-4-carbaldehyde

CAS No.: 154926-98-4

Cat. No.: VC21095300

Molecular Formula: C6H8N2O

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-1H-pyrazole-4-carbaldehyde - 154926-98-4

Specification

CAS No. 154926-98-4
Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
IUPAC Name 5-ethyl-1H-pyrazole-4-carbaldehyde
Standard InChI InChI=1S/C6H8N2O/c1-2-6-5(4-9)3-7-8-6/h3-4H,2H2,1H3,(H,7,8)
Standard InChI Key BRWYDRSSDKRKBX-UHFFFAOYSA-N
SMILES CCC1=C(C=NN1)C=O
Canonical SMILES CCC1=C(C=NN1)C=O

Introduction

Chemical Structure and Properties

3-Ethyl-1H-pyrazole-4-carbaldehyde is characterized by a pyrazole ring with an ethyl group at position 3 and an aldehyde functional group at position 4. The compound is also known as 5-ethyl-1H-pyrazole-4-carbaldehyde in some naming conventions, reflecting different numbering systems for the pyrazole ring.

Physical and Chemical Properties

The compound possesses the following key characteristics:

PropertyValue
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
CAS Number154926-98-4
IUPAC Name5-ethyl-1H-pyrazole-4-carbaldehyde
InChI KeyBRWYDRSSDKRKBX-UHFFFAOYSA-N
SMILESCCC1=C(C=NN1)C=O
EC Number673-379-9

Source:

Spectroscopic Data

The compound can be detected and characterized using various analytical techniques. The following table presents predicted collision cross-section data, which is valuable for mass spectrometry analysis:

Adductm/zPredicted CCS (Ų)
[M+H]+125.07094124.6
[M+Na]+147.05288136.0
[M+NH4]+142.09748132.1
[M+K]+163.02682132.3
[M-H]-123.05638124.1
[M+Na-2H]-145.03833129.8
[M]+124.06311125.8
[M]-124.06421125.8

Source:

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 3-Ethyl-1H-pyrazole-4-carbaldehyde, with the Vilsmeier-Haack reaction being the most common method.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves treating appropriate pyrazole derivatives with phosphorus oxychloride (POCl3) and dimethylformamide (DMF). For 3-substituted pyrazole-4-carbaldehydes like 3-ethyl-1H-pyrazole-4-carbaldehyde, the reaction typically begins with semicarbazones derived from ethyl methyl ketones:

  • Formation of semicarbazone from ethyl methyl ketone

  • Formylation of the semicarbazone using POCl3/DMF

The reaction can be represented as follows:
R-C(Me)=N-NH-CO-NH2 + POCl3/DMF → R-pyrazole-4-carbaldehyde

Where R = ethyl group in the case of 3-ethyl-1H-pyrazole-4-carbaldehyde .

Chemical Reactivity

The reactivity of 3-ethyl-1H-pyrazole-4-carbaldehyde is primarily attributed to the aldehyde functional group, which can participate in various transformations.

Oxidation Reactions

The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate:

3-Ethyl-1H-pyrazole-4-carbaldehyde + KMnO4 → 3-Ethyl-1H-pyrazole-4-carboxylic acid

The resulting acid can be further converted to esters, acid chlorides, or amides through standard organic chemistry procedures .

Reduction Reactions

Reduction of the aldehyde group yields the corresponding primary alcohol:

3-Ethyl-1H-pyrazole-4-carbaldehyde + reducing agent → 3-Ethyl-1H-pyrazole-4-methanol

Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

With Active Methylene Compounds

The aldehyde group undergoes condensation with active methylene compounds to form various products:

  • With acetoacetate esters to form α,β-unsaturated esters

  • With malononitrile to form substituted acrylonitriles

With Hydrazines and Related Compounds

Reactions with hydrazine, semicarbazide, and thiosemicarbazide lead to the formation of hydrazones, semicarbazones, and thiosemicarbazones, respectively:

3-Ethyl-1H-pyrazole-4-carbaldehyde + H2N-NH-C(=O)-NH2 → 3-Ethyl-1H-pyrazole-4-carbaldehyde semicarbazone

These derivatives have potential applications in coordination chemistry and medicinal chemistry .

Aldol Condensations

The aldehyde can participate in aldol condensations with ketones to form chalcones:

3-Ethyl-1H-pyrazole-4-carbaldehyde + R-CO-CH3 → 3-(3-Ethyl-1H-pyrazol-4-yl)-1-R-prop-2-en-1-one

For example, similar pyrazole-4-carbaldehydes have been reported to undergo aldol condensation with 3-acetyl-2,5-dimethylfuran to produce the corresponding chalcones in high yields .

Hazard CodeHazard StatementWarning Category
H302Harmful if swallowedWarning Acute toxicity, oral
H315Causes skin irritationWarning Skin corrosion/irritation
H319Causes serious eye irritationWarning Serious eye damage/eye irritation
H335May cause respiratory irritationWarning Specific target organ toxicity, single exposure

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Recommended Precautions

When handling this compound, the following precautions are recommended:

  • Use appropriate personal protective equipment (gloves, eye protection, lab coat)

  • Work in a well-ventilated area or fume hood

  • Avoid skin contact and inhalation

  • Store in a tightly closed container in a cool, dry place

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases

Related Compounds

Several structurally related compounds have been identified with varying degrees of similarity to 3-ethyl-1H-pyrazole-4-carbaldehyde:

CompoundCAS NumberSimilarity Index
3-Propyl-1H-pyrazole-4-carbaldehyde1001020-17-20.94
3-(tert-Butyl)-1H-pyrazole-4-carbaldehyde1395070-81-10.94
5-Methyl-1H-pyrazole-4-carbaldehyde112758-40-40.87
3-Methyl-1H-pyrazole-4-carbaldehyde874908-43-70.87
3-Cyclohexyl-1H-pyrazole-4-carbaldehyde681260-23-10.85

Source:

These related compounds differ primarily in the alkyl substituent at position 3 of the pyrazole ring, with the propyl and tert-butyl derivatives showing the highest structural similarity.

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